An In-depth Technical Guide to the Physicochemical Properties and Data of (+)-3-Carene
An In-depth Technical Guide to the Physicochemical Properties and Data of (+)-3-Carene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of (+)-3-Carene, a bicyclic monoterpene found in a variety of plants, notably in turpentine. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of its biological activity.
Physicochemical Data of (+)-3-Carene
The following tables summarize the key quantitative data for (+)-3-Carene, compiled from various scientific and chemical data sources.
Table 1: General and Physical Properties of (+)-3-Carene
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆ | [1][2][3] |
| Molecular Weight | 136.23 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow clear liquid | [4][5] |
| Odor | Sweet, pungent, pine-like, citrusy | [4][5][6] |
| Melting Point | < 25 °C | [1][6] |
| Boiling Point | 170-172 °C at 760 mmHg | [1][3][4] |
| Flash Point | 47 °C to 55 °C (closed cup) | [2][4] |
Table 2: Density and Refractive Index of (+)-3-Carene
| Property | Value | Temperature (°C) | Pressure | Reference(s) |
| Density | 0.865 g/mL | 25 | 760 mmHg | [1] |
| 0.857 g/mL | 25 | 760 mmHg | [2][7] | |
| 0.86 g/cm³ | 20 | 760 mmHg | [3] | |
| Refractive Index | n20/D 1.474 | 20 | 760 mmHg | [2][7] |
| 1.468-1.478 | Not Specified | 760 mmHg | [6] |
Table 3: Optical and Solubility Properties of (+)-3-Carene
| Property | Value | Conditions | Reference(s) |
| Optical Rotation [α] | +15° to +17° | 20°C, neat | [1][2] |
| Solubility in Water | 4.581 mg/L (estimated) | 25°C | [4] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, benzene, pet ether | Standard | [4][5][6] |
| LogP (o/w) | 4.321 to 4.38 (estimated) | Standard | [4][6] |
Table 4: Vapor Pressure of (+)-3-Carene
| Vapor Pressure | Temperature (°C) | Reference(s) |
| 1.862 mmHg | 25 | [4] |
| 2.73 hPa (2.05 mmHg) | 20 | [1] |
| 3.72 mmHg | Not Specified | [6] |
Experimental Protocols for Physicochemical Property Determination
The following are detailed methodologies for key experiments cited in the determination of the physicochemical properties of terpenes like (+)-3-Carene.
2.1. Determination of Boiling Point (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient way to determine the boiling point of a small amount of liquid.[8]
-
Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating source (Bunsen burner or hot plate), and mineral oil.
-
Procedure:
-
A small amount of (+)-3-Carene (a few milliliters) is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing mineral oil, ensuring the side arm is properly positioned for heating.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[8]
-
As the temperature rises, air trapped in the capillary tube will escape. When the boiling point is reached, a continuous stream of bubbles will emerge from the capillary tube.
-
The heat source is removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.[8]
-
2.2. Determination of Refractive Index (Abbe Refractometer)
The refractive index measures how light bends as it passes through a substance and is a characteristic property.[7][9]
-
Apparatus: Abbe refractometer, light source (sodium lamp), constant temperature water bath, and a dropper.
-
Procedure:
-
The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.
-
A few drops of (+)-3-Carene are placed on the surface of the lower prism using a dropper.
-
The prisms are closed and locked.
-
The instrument is connected to a circulating water bath to maintain a constant temperature (typically 20°C).
-
Light is directed through the sample, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read directly from the instrument's scale.[10]
-
2.3. Determination of Optical Rotation (Polarimetry)
Optical rotation is the angle through which the plane of polarized light is rotated upon passing through a sample of a chiral substance.[11][12]
-
Apparatus: Polarimeter, sodium lamp (589 nm), polarimeter tube (typically 100 mm).
-
Procedure:
-
The polarimeter is switched on and allowed to warm up.
-
The polarimeter tube is cleaned and rinsed with the sample, (+)-3-Carene.
-
The tube is filled with neat (+)-3-Carene, ensuring no air bubbles are present.
-
The tube is placed in the polarimeter.
-
The analyzer is rotated until the field of view is at its darkest or a uniform brightness is achieved (depending on the instrument).
-
The observed angle of rotation is recorded.
-
The specific rotation is calculated if the sample is a solution, but for a neat liquid, the observed rotation is often reported along with the path length.[2][11]
-
2.4. Determination of Water Solubility (Shake-Flask Method)
This method determines the concentration of a solute in a saturated aqueous solution.[4][13]
-
Apparatus: Erlenmeyer flasks with stoppers, orbital shaker with temperature control, centrifuge, and an analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS).
-
Procedure:
-
An excess amount of (+)-3-Carene is added to a known volume of distilled water in an Erlenmeyer flask.
-
The flask is sealed and placed in an orbital shaker at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The mixture is then centrifuged at high speed to separate the undissolved (+)-3-Carene from the aqueous phase.
-
A known volume of the clear aqueous supernatant is carefully removed.
-
The concentration of (+)-3-Carene in the aqueous sample is determined using a suitable analytical method like GC-MS, which has been calibrated with standards of known concentrations.[4][13]
-
2.5. Purity Analysis (Gas Chromatography)
Gas chromatography is used to separate and quantify the components of a volatile mixture, thereby determining the purity of a substance.[14][15]
-
Apparatus: Gas chromatograph with a Flame Ionization Detector (FID), a suitable capillary column (e.g., HP-Innowax), helium carrier gas, and an autosampler.
-
Procedure:
-
A small, precise volume of the (+)-3-Carene sample is injected into the GC inlet, where it is vaporized.
-
The vaporized sample is carried by the helium gas through the capillary column. The components of the sample separate based on their boiling points and interactions with the stationary phase of the column.
-
As each component elutes from the column, it is detected by the FID.
-
The detector generates a signal that is proportional to the amount of the component, resulting in a chromatogram with peaks for each component.
-
The area of each peak is integrated, and the percent purity is calculated by dividing the area of the (+)-3-Carene peak by the total area of all peaks and multiplying by 100.[15]
-
Biological Activity and Signaling
Recent studies have indicated that (+)-3-Carene possesses notable biological activities, particularly in promoting the differentiation of osteoblastic cells, which are responsible for bone formation.[16]
3.1. Proposed Mechanism of Osteogenic Differentiation
(+)-3-Carene has been shown to stimulate the activity of alkaline phosphatase, an early marker of osteoblastic differentiation, and to promote calcium deposition in a dose-dependent manner.[16] The proposed mechanism involves the activation of the Mitogen-Activated Protein (MAP) Kinase signaling pathways. This activation leads to the increased transcription of genes related to osteoblast mineralization, such as osteopontin and type I collagen.[16]
Caption: Proposed signaling pathway for (+)-3-Carene-induced osteoblastic differentiation.
General Workflow for Physicochemical and Biological Characterization
The comprehensive analysis of a natural product like (+)-3-Carene follows a structured workflow, from isolation to the determination of its biological function. This process is essential for drug discovery and development.
Caption: General workflow for the characterization of a natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. res.cloudinary.com [res.cloudinary.com]
- 3. A Rapid and Highly Predictive in vitro Screening Platform for Osteogenic Natural Compounds Using Human Runx2 Transcriptional Activity in Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. RCAAP - Terpenes solubility in water and their environmental distribution [rcaap.pt]
- 6. researchgate.net [researchgate.net]
- 7. dhymedical.com [dhymedical.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
- 12. digicollections.net [digicollections.net]
- 13. path.web.ua.pt [path.web.ua.pt]
- 14. agilent.com [agilent.com]
- 15. youtube.com [youtube.com]
- 16. Low concentration of 3-carene stimulates the differentiation of mouse osteoblastic MC3T3-E1 subclone 4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
